molecular formula C13H13NO4 B13457422 methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate

methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B13457422
M. Wt: 247.25 g/mol
InChI Key: DAIODFDWSYXYSY-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the formylation of an indole precursor. One common method is the formylation of ethyl indole-2-carboxylate using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Methyl 3-carboxy-5-methoxy-1-methyl-1H-indole-2-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-5-methoxy-1-methyl-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, such as enzymes and receptors. The formyl and methoxy groups may enhance binding affinity and specificity to these targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is unique due to the presence of both formyl and methoxy groups on the indole ring. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in synthetic and medicinal chemistry.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 3-formyl-5-methoxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C13H13NO4/c1-14-11-5-4-8(17-2)6-9(11)10(7-15)12(14)13(16)18-3/h4-7H,1-3H3

InChI Key

DAIODFDWSYXYSY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)OC)C=O

Origin of Product

United States

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